

Application Notes and Protocols: α -Alkylation of Ketones Using Lithium tert-Butoxide

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Compound of Interest

Compound Name: *Lithium tert-butoxide*

Cat. No.: *B106776*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The α -alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular architectures in drug discovery and development. This protocol details the use of **lithium tert-butoxide** (LiOtBu) as an effective base for the α -alkylation of ketones with primary alcohols, a process that proceeds efficiently without the need for a transition metal catalyst.^{[1][2]} **Lithium tert-butoxide** serves as a strong, sterically hindered base, facilitating the deprotonation of the α -carbon of a ketone to form a nucleophilic enolate. This enolate then reacts with an electrophile, such as an alkyl halide (formed in situ from the alcohol), to yield the α -alkylated ketone.^{[3][4]}

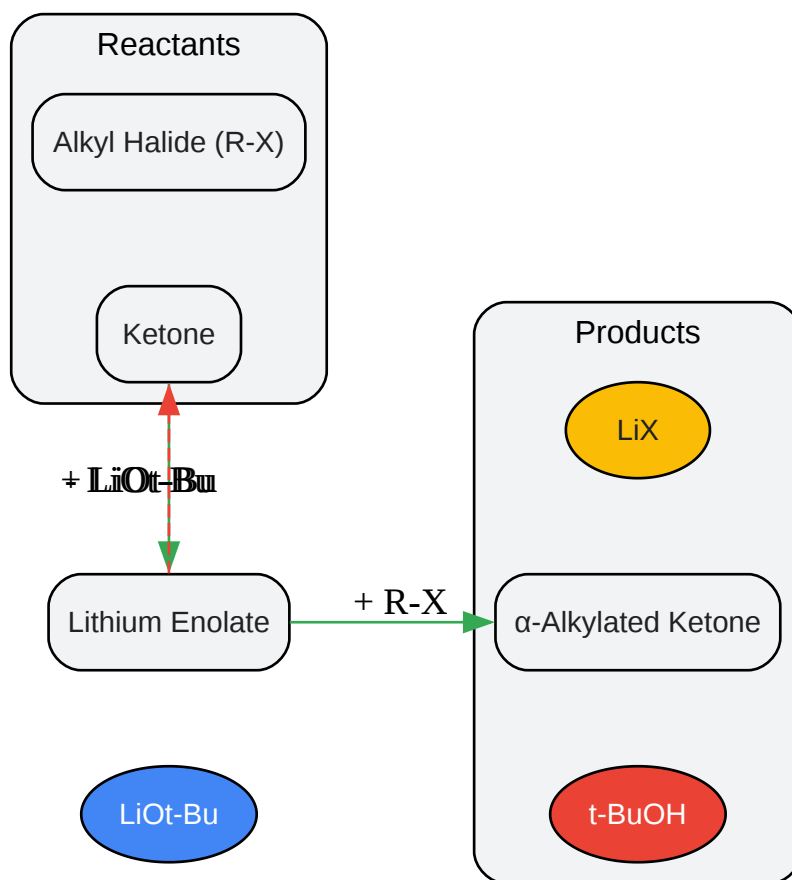
The choice of base is critical in determining the regioselectivity of the alkylation for unsymmetrical ketones.^{[5][6]} While stronger, bulkier bases like lithium diisopropylamide (LDA) are often used to form the kinetic enolate at low temperatures, **lithium tert-butoxide** has been shown to be highly effective in specific applications, such as the reaction between ketones and primary alcohols at elevated temperatures.^{[3][4][7]}

Reaction Mechanism

The reaction proceeds through a proposed mechanism involving the in situ formation of an aldehyde from the primary alcohol, followed by an aldol condensation and subsequent reaction steps. The key steps are:

- Deprotonation: **Lithium tert-butoxide** deprotonates the α -carbon of the ketone to form a lithium enolate.
- Oxidation: The primary alcohol is oxidized to an aldehyde.
- Aldol Condensation: The lithium enolate attacks the aldehyde.
- Dehydration: The resulting aldol adduct dehydrates to form an enone.
- Reduction and Tautomerization: The enone is reduced and tautomerizes to the final α -alkylated ketone.

A simplified representation of the initial enolate formation and subsequent SN2 reaction with an alkyl halide is depicted below.



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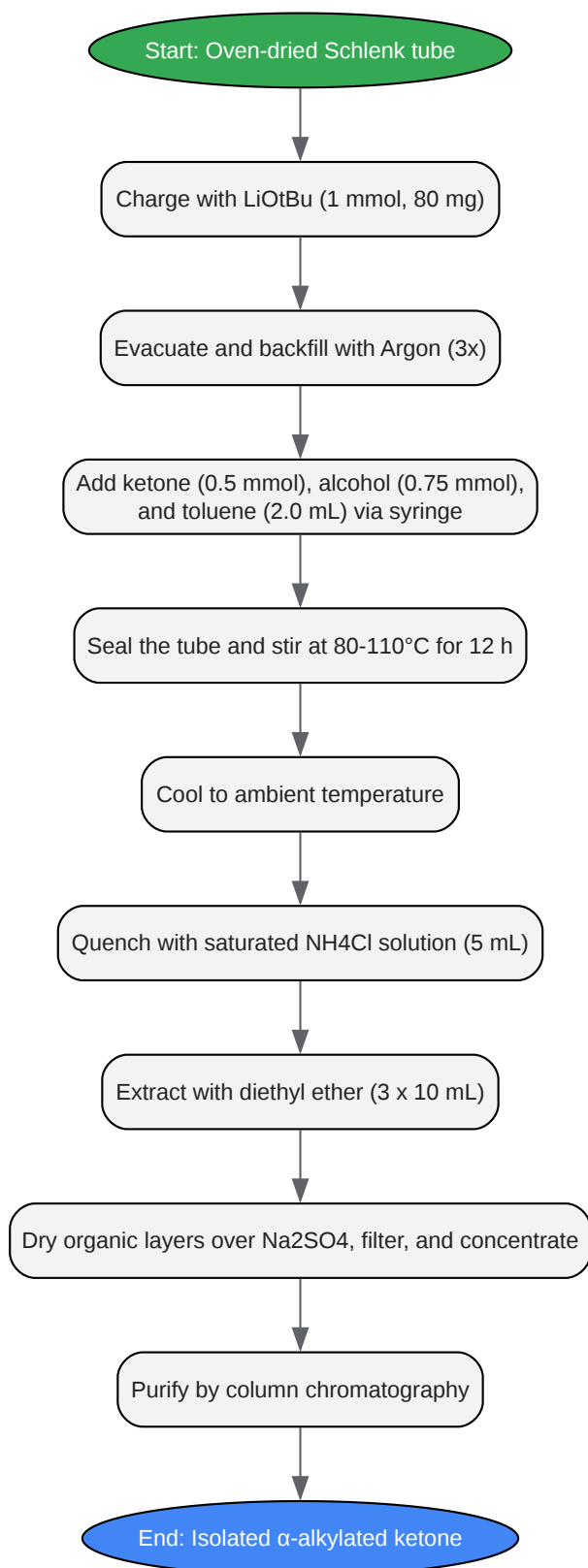
Figure 1. General mechanism of ketone α -alkylation.

Experimental Protocols

The following protocol is a general procedure for the **lithium tert-butoxide** mediated α -alkylation of ketones with primary alcohols.[7]

Materials:

- Ketone (e.g., Acetophenone)
- Primary alcohol (e.g., Phenylmethanol)
- **Lithium tert-butoxide** (LiOtBu)
- Toluene (anhydrous)
- Saturated ammonium chloride (NH₄Cl) solution
- Diethyl ether (Et₂O)
- Sodium sulfate (Na₂SO₄)
- Argon gas
- Schlenk tube
- Magnetic stirrer
- Syringes



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Figure 2. Experimental workflow for α -alkylation.

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stirring bar, add **lithium tert-butoxide** (1.0 mmol, 80 mg).[7]
- Evacuate the tube and backfill with dry argon. Repeat this cycle three times.[7]
- Under a counter flow of argon, add the ketone (0.5 mmol), primary alcohol (0.75 mmol), and anhydrous toluene (2.0 mL) via syringe.[7]
- Seal the tube and place it in a preheated oil bath at 80-110°C. Stir the reaction mixture for 12 hours.[7]
- After 12 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.[7]
- Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.[7]
- Extract the aqueous layer with diethyl ether (3 x 10 mL).[7]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
- Purify the crude product by column chromatography on silica gel to obtain the pure α -alkylated ketone.[7]

Quantitative Data

The efficiency of **lithium tert-butoxide** in promoting the α -alkylation of acetophenone with phenylmethanol was compared with other bases. The results are summarized in the table below.[7]

Entry	Base	Yield (%)
1	LiOtBu	92
2	NaOtBu	37
3	KOtBu	7
4	NaH	30
5	LiOMe	41
6	LiOEt	53
7	CsOH	31
8	KOH	29
9	NaOH	25
10	K ₂ CO ₃	trace
11	K ₃ PO ₄	trace
12	Cs ₂ CO ₃	trace
13	Et ₃ N	trace
14	LiOH	trace

Table 1. Comparison of different bases for the α -alkylation of acetophenone with phenylmethanol.^[7]

Reaction conditions: acetophenone (0.5 mmol), phenylmethanol (0.75 mmol), base (1.0 mmol), toluene (2 mL), 110 °C, for 12 h, under argon. Yields were determined by GC.^[7]

The scope of the reaction was explored with various ketones and primary alcohols using **lithium tert-butoxide** as the base.

Entry	Ketone	Alcohol	Product	Yield (%)
1	Acetophenone	Phenylmethanol	1,3-Diphenylpropan-1-one	92
2	4'-Methylacetophenone	Phenylmethanol	1-(p-tolyl)-3-phenylpropan-1-one	85
3	4'-Methoxyacetophenone	Phenylmethanol	1-(4-methoxyphenyl)-3-phenylpropan-1-one	78
4	4'-Chloroacetophenone	Phenylmethanol	1-(4-chlorophenyl)-3-phenylpropan-1-one	81
5	Acetophenone	4-Methylphenylmethanol	3-(4-methylphenyl)-1-phenylpropan-1-one	88
6	Acetophenone	4-Methoxyphenylmethanol	3-(4-methoxyphenyl)-1-phenylpropan-1-one	82
7	Propiophenone	Phenylmethanol	2-Methyl-1,3-diphenylpropan-1-one	75
8	Cyclohexanone	Phenylmethanol	2-Benzylcyclohexan-1-one	65

Table 2.
Substrate scope
for the LiOtBu-

mediated α -alkylation of ketones with primary alcohols.

Conclusion

Lithium tert-butoxide is a highly effective and practical base for the α -alkylation of a variety of ketones with primary alcohols. The reaction proceeds in the absence of transition metal catalysts, offering a more environmentally friendly and cost-effective synthetic route. The provided protocol and data demonstrate the utility of this method for the synthesis of α -alkylated ketones, which are valuable intermediates in the development of new pharmaceuticals and other fine chemicals.

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